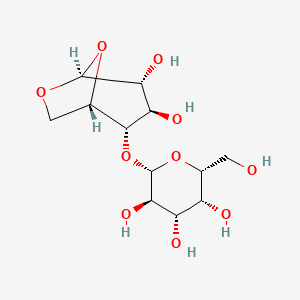![molecular formula C25H30N2O7S B1230002 2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1230002.png)
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid [2-[1-(3-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] ester is a benzoate ester and a member of phenols. It derives from a salicylic acid.
Aplicaciones Científicas De Investigación
Alkoxycarbonylation and Industrial Processes
The compound is a complex ester. Esters are often used in alkoxycarbonylation processes, a significant method in the chemical industry for producing valuable ester products. The alkoxycarbonylation of unsaturated phytogenic substrates, for instance, has been explored for resource-saving, waste minimization, and improving environmental and economical efficiency in the chemical industry. Such processes are paramount for creating advanced chemical products, especially polymers, under mild conditions (Sevostyanova & Batashev, 2023).
Importance in Food Safety and Packaging
Esters are also crucial in understanding the safety and quality of food and packaging. Studies on phthalate esters, chemicals used as plasticizers in food processing and packaging, have increased our understanding of their presence in food and the potential toxicological impacts. The sample preparation and analytical methods to assess such esters in food and food packaging have seen significant advancements, contributing to better food safety standards (Harunarashid, Lim, & Harunsani, 2017).
Environmental Impact and Water Safety
Esters, like parabens which are esters of para-hydroxybenzoic acid, have also been studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, they are found ubiquitously due to continuous introduction into the environment, raising concerns about their environmental impact and safety in water resources (Haman, Dauchy, Rosin, & Munoz, 2015).
Biochemistry and Antioxidant Activities
Moreover, compounds structurally related to hydroxycinnamates, like the compound of interest, have been studied extensively for their in vitro and in vivo antioxidant activities. These studies underscore their occurrence in various food groups and their potential health benefits due to their antioxidant properties (Shahidi & Chandrasekara, 2010).
Potential in Pharmacology
In the realm of pharmacology and drug development, the structural components of the compound, especially its ester linkage, could be critical. Studies on various pharmaceuticals and their impurities often focus on ester derivatives due to their medicinal properties and implications in drug synthesis and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Propiedades
Fórmula molecular |
C25H30N2O7S |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C25H30N2O7S/c1-15(21-12-16-3-4-17(21)11-16)26-24(29)14-34-25(30)22-13-20(9-10-23(22)28)35(31,32)27-18-5-7-19(33-2)8-6-18/h5-10,13,15-17,21,27-28H,3-4,11-12,14H2,1-2H3,(H,26,29) |
Clave InChI |
NSWHJFJPCSXWJG-UHFFFAOYSA-N |
SMILES |
CC(C1CC2CCC1C2)NC(=O)COC(=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)OC)O |
SMILES canónico |
CC(C1CC2CCC1C2)NC(=O)COC(=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
![N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide](/img/structure/B1229924.png)

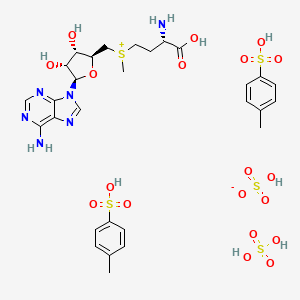

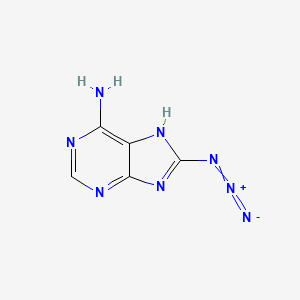
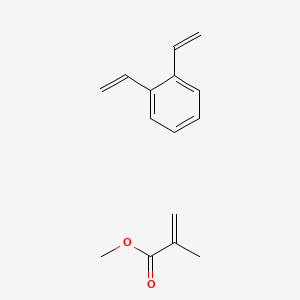
![but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone](/img/structure/B1229931.png)


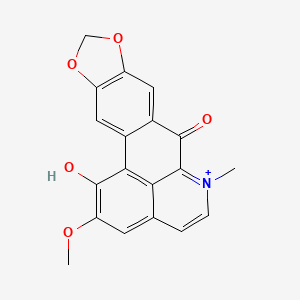
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
